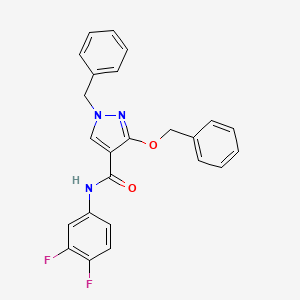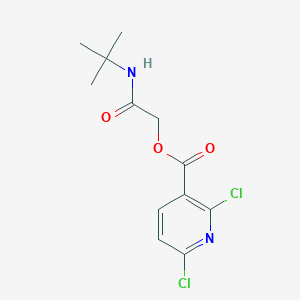
1-(4-chlorobenzenesulfonyl)-3-cyclopropyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorobenzenesulfonyl)-3-cyclopropyl-1H-pyrazole is an organic compound that belongs to the class of sulfonyl pyrazoles This compound is characterized by the presence of a 4-chlorobenzenesulfonyl group attached to a cyclopropyl-substituted pyrazole ring
Méthodes De Préparation
The synthesis of 1-(4-chlorobenzenesulfonyl)-3-cyclopropyl-1H-pyrazole typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with cyclopropyl hydrazine to form the desired pyrazole derivative. The reaction conditions often involve the use of a base such as triethylamine and an organic solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(4-Chlorobenzenesulfonyl)-3-cyclopropyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring. Common reagents include halogens and nitrating agents.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone using appropriate reagents such as sodium borohydride for reduction and hydrogen peroxide for oxidation.
Nucleophilic Addition: The pyrazole ring can undergo nucleophilic addition reactions, particularly at the nitrogen atoms, forming various derivatives.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group typically yields sulfone derivatives.
Applications De Recherche Scientifique
1-(4-Chlorobenzenesulfonyl)-3-cyclopropyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl pyrazoles have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(4-chlorobenzenesulfonyl)-3-cyclopropyl-1H-pyrazole involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(4-chlorobenzenesulfonyl)-3-cyclopropyl-1H-pyrazole include:
4-Chlorobenzenesulfonyl isocyanate: This compound shares the 4-chlorobenzenesulfonyl group but differs in its isocyanate functionality.
Bis(4-chlorophenyl) sulfone: Another related compound with two 4-chlorobenzenesulfonyl groups attached to a benzene ring.
4-Chlorobenzenesulfonyl chloride: A precursor in the synthesis of various sulfonyl derivatives, including the target compound.
The uniqueness of this compound lies in its specific combination of the sulfonyl and pyrazole functionalities, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-3-cyclopropylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c13-10-3-5-11(6-4-10)18(16,17)15-8-7-12(14-15)9-1-2-9/h3-9H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAMJJBONMLBBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-5-(2-(allyloxy)benzylidene)-2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2466382.png)
![8-cyclopentyl-3-(3-hydroxypropyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2466383.png)



![(2S)-2-[3-(Difluoromethyl)phenyl]propan-1-amine](/img/structure/B2466389.png)
![(3aS,5S)-5-methoxy-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione](/img/structure/B2466390.png)

![1-[(4-chlorobenzyl)thio]-7-fluoro-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2466393.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]urea](/img/structure/B2466396.png)
![(2E)-N-[2-(4-chlorophenyl)ethyl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B2466397.png)


![prop-2-en-1-yl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2466405.png)
